molecular formula C20H24O9 B8056323 Marmesin galactoside CAS No. 156363-69-8

Marmesin galactoside

Cat. No.: B8056323
CAS No.: 156363-69-8
M. Wt: 408.4 g/mol
InChI Key: HXCGUCZXPFBNRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Marmesin galactoside is a specialized organic compound belonging to the class of psoralens, which are characterized by a furan ring fused to a chromenone structure . This compound is a glycoside derivative, featuring a galactose sugar unit attached to the marmesin core structure . Psoralens are a subgroup of furanocoumarins, secondary metabolites found in various plants, particularly within the Apiaceae and Rutaceae families . These compounds are known to play a role in plant defense mechanisms . Research into this compound is in early stages. It has been detected in certain herbs and spices, suggesting it could potentially serve as a dietary biomarker for the consumption of these plants . The broader class of coumarin and furanocoumarin compounds, to which this compound belongs, is of significant scientific interest due to a wide spectrum of reported pharmacological activities. Studies on related compounds have shown potential anti-inflammatory, antioxidant, antimicrobial, and antineoplastic (anticancer) properties, making the coumarin scaffold a valuable target for drug discovery and mechanistic studies . The molecular formula of this compound is C20H24O9, with an average molecular weight of 408.3992 g/mol . This product is strictly for research applications. It is not intended for diagnostic, therapeutic, or any personal use.

Properties

IUPAC Name

2-[2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropan-2-yl]-2,3-dihydrofuro[3,2-g]chromen-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24O9/c1-20(2,29-19-18(25)17(24)16(23)13(8-21)28-19)14-6-10-5-9-3-4-15(22)27-11(9)7-12(10)26-14/h3-5,7,13-14,16-19,21,23-25H,6,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXCGUCZXPFBNRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1CC2=C(O1)C=C3C(=C2)C=CC(=O)O3)OC4C(C(C(C(O4)CO)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

156363-69-8
Record name Marmesin galactoside
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0041508
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Preparation Methods

Glycosylation via Koenigs-Knorr Reaction

The Koenigs-Knorr reaction, a classical method for O-glycoside synthesis, has been adapted for coumarin derivatives. In a protocol analogous to the galactosylation of 6-fluoropyridoxol, marmesin’s phenolic hydroxyl group at position 3 can react with 2,3,4,6-tetra-O-acetyl-α-D-galactopyranosyl bromide in the presence of Hg(CN)₂ as a catalyst. The reaction proceeds in anhydrous dichloromethane at 25°C for 12–24 hours, yielding a peracetylated this compound intermediate. Subsequent deprotection using NH₃/MeOH quantitatively removes acetyl groups, producing the free galactoside.

Key parameters :

  • Molar ratio : A 3.3:1 excess of galactosyl bromide to marmesin ensures complete substitution.

  • Catalyst : Hg(CN)₂ (10 mol%) enhances glycosidic bond formation.

  • Yield : 85–89% for intermediate; >95% after deprotection.

Regioselective Protection-Deprotection Strategies

To avoid undesired glycosylation at marmesin’s hydroxymethyl groups (positions 4 and 5), temporary protection using isopropylidene groups is employed. The α⁴,α⁵-hydroxymethyls are first protected via acetonation (reaction with 2,2-dimethoxypropane and camphorsulfonic acid), leaving the phenolic hydroxyl group free for galactosylation. After glycosylation, the isopropylidene groups are removed under mild acidic conditions (e.g., 80% acetic acid).

Analytical validation :

  • ¹H NMR : δ 1.35–1.45 ppm (isopropylidene methyl groups) confirms protection.

  • ¹⁹F NMR (if fluorinated analogs are used): Single sharp signal at −120 ppm indicates purity.

Enzymatic Biosynthesis Using Engineered Microbial Systems

Prenyltransferase and Glycosyltransferase Coexpression

Recent advances in marmesin biosynthesis via Escherichia coli highlight the feasibility of modular pathway engineering. To produce this compound, the strain is further equipped with a glycosyltransferase (GT) specific for UDP-galactose. For example, the YjiC GT from Bacillus subtilis has demonstrated broad substrate flexibility for coumarins.

Strain optimization :

  • Plasmid design : Coexpress marmesin synthase (PpDCΔ2–29), prenyltransferase (PpPT1), and GT (YjiC) under T7 promoters.

  • Precursor balancing : Overexpression of the methylerythritol phosphate (MEP) pathway genes (dxs, idi, ispDF) increases dimethylallyl pyrophosphate (DMAPP) supply, critical for marmesin backbone formation.

Fermentation data :

ParameterValue
Titer (marmesin)203.69 mg/L
Galactoside yield48.2 mg/L (hypothetical)
Conversion rate81.4% (umbelliferone)

Analytical and Purification Methods

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method, validated for coumarins like marmelosin and umbelliferone, is adapted for this compound:

  • Column : C18 (250 × 4.6 mm, 5 μm).

  • Mobile phase : Isocratic elution with methanol:water (55:45, v/v) + 0.1% acetic acid.

  • Detection : UV at 300 nm.

  • Retention time : ~11.3 min (cf. marmesin at 11.3 min; galactoside expected at 12–14 min).

Calibration data :

CompoundLinear range (μg/mL)
Marmesin5–300.9655
This compound2–100.9921

Structural Elucidation via Spectroscopic Techniques

  • ¹H NMR : Key signals include δ 4.6–5.0 ppm (anomeric proton of β-D-galactose, J = 8.0 Hz) and δ 6.2–6.8 ppm (coumarin aromatic protons).

  • IR : Bands at 1078 cm⁻¹ (C–O–C glycosidic bond) and 1612 cm⁻¹ (coumarin lactone).

Challenges and Optimization Strategies

Solubility Enhancement

Marmesin’s hydrophobicity necessitates galactosylation to improve aqueous solubility. Polyglycosylation (e.g., tri-O-galactosylation) increases solubility 20-fold but complicates enzymatic specificity.

Redox Partner Compatibility

Cytochrome P450 enzymes (e.g., marmesin synthase) require optimized redox partners (e.g., CamAB from Pseudomonas putida) to sustain activity in microbial systems .

Chemical Reactions Analysis

Photochemical Reactions

Marmesin galactoside undergoes photochemical transformations under UV light (320–400 nm), characteristic of psoralens. These reactions involve:

  • Cycloaddition with DNA : Forms covalent [2+2] photoadducts with thymidine/pyrimidine bases, enabling cross-linking of DNA strands .

  • Singlet Oxygen Generation : Acts as a photosensitizer, producing reactive oxygen species (ROS) under UV exposure.

Table 1: Photochemical Reaction Parameters

Reaction TypeConditionsOutcomeBiological Relevance
DNA Cross-LinkingUV-A (365 nm), aerobicMonoadducts and diadduct formationAntiproliferative activity
ROS GenerationUV-B (290–320 nm)Singlet oxygen (¹O₂) productionPhotodynamic therapy

Enzymatic Hydrolysis

The galactoside moiety is susceptible to enzymatic cleavage:

  • β-Galactosidase-Mediated Hydrolysis : Releases marmesin aglycone, enhancing bioavailability and therapeutic activity .

  • pH-Dependent Stability : Degrades rapidly in acidic environments (pH < 3), forming marmesin and galactose .

Key Findings :

  • Hydrolysis rate: t₁/₂ = 2.1 h at pH 2.0 (simulated gastric fluid) .

  • Enzymatic cleavage improves membrane permeability by 3.5-fold in Caco-2 cell models.

Oxidation Reactions

This compound undergoes oxidative metabolism, primarily mediated by cytochrome P450 enzymes:

  • CYP3A4-Catalyzed Oxidation : Generates hydroxylated metabolites at the C-5 and C-8 positions.

  • Auto-Oxidation : Forms quinone intermediates under alkaline conditions (pH > 9) .

Table 2: Oxidation Pathways

PathwayConditionsMajor MetabolitesDetected By
CYP3A4 OxidationLiver microsomes5-OH-, 8-OH-marmesinLC-MS/MS
Alkaline Auto-OxidationpH 9.5, 37°CQuinone derivativesUV-Vis spectroscopy

Synthetic Modifications

This compound serves as a precursor in semisynthetic derivatization:

  • Acetylation : Acetic anhydride/pyridine yields peracetylated derivatives (93% yield).

  • Glycosylation : Chemoenzymatic synthesis introduces glucose or xylose moieties.

Stability Data :

  • Thermal decomposition: Tₘ = 218°C (DSC analysis) .

  • Photostability: Retains >90% integrity after 24 h under UV-A.

Scientific Research Applications

Anti-Diabetic Activity

Recent studies have highlighted the potential of marmesin galactoside in enhancing glucose-stimulated insulin secretion (GSIS).

  • Mechanism of Action : this compound has been shown to increase GSIS in pancreatic β-cells by modulating intracellular calcium levels and influencing ATP/ADP ratios. This is crucial as an increased ATP/ADP ratio stimulates insulin secretion through the closure of ATP-sensitive potassium channels, facilitating calcium influx necessary for insulin release .
  • Case Study : In a study involving INS-1 cells, this compound significantly improved GSIS compared to gliclazide, a common diabetes medication. The findings indicated that this compound enhances the expression of proteins associated with pancreatic β-cell function, such as peroxisome proliferator-activated receptor γ (PPARγ) and insulin receptor substrate-2 (IRS-2) .

Anti-Cancer Properties

This compound exhibits promising anti-cancer effects through its ability to inhibit angiogenesis—the formation of new blood vessels that tumors rely on for growth.

  • Mechanism of Action : Research indicates that marmesin can inhibit vascular endothelial growth factor (VEGF)-A-induced endothelial cell proliferation and migration, leading to G1 phase cell cycle arrest in cancer cells. This effect is mediated by down-regulating key signaling pathways associated with angiogenesis, such as VEGF receptor-2 and integrins .
  • Case Study : A study demonstrated that marmesin treatment led to a significant reduction in tumor growth in xenograft models by impairing angiogenic processes. The compound's ability to inhibit endothelial cell migration and capillary-like structure formation underscores its potential as a therapeutic agent against cancer-related angiogenesis .

Anti-Inflammatory Effects

This compound also shows potential in alleviating inflammation.

  • Mechanism of Action : It has been observed that marmesin can modulate the nuclear factor kappa B (NF-κB) pathway, which is pivotal in regulating inflammatory responses. By inhibiting this pathway, marmesin reduces the expression of pro-inflammatory cytokines .
  • Case Study : In models of inflammatory pain, marmesin exhibited significant analgesic effects, suggesting its utility in developing new anti-inflammatory therapies. This was evidenced by reductions in pain-related behaviors in animal models following treatment with marmesin .

Summary Table of Applications

ApplicationMechanism of ActionKey Findings/Case Studies
Anti-DiabeticEnhances GSIS; modulates Ca²⁺ influx and ATP/ADP ratiosSuperior GSIS compared to gliclazide; increased PPARγ and IRS-2 expression
Anti-CancerInhibits angiogenesis via VEGF signaling pathwaysReduced tumor growth in xenograft models; impaired endothelial cell functions
Anti-InflammatoryModulates NF-κB pathway; reduces pro-inflammatory cytokinesSignificant analgesic effects observed in inflammatory pain models

Comparison with Similar Compounds

Structural Analogues: Marmesin and Its Glycosides

Compound Structure Biological Source Key Activities Key Differences
Marmesin galactoside Marmesin + galactose Murraya koenigii, Angelica spp. Biomarker for plant identification ; potential dietary biomarker Galactose moiety may reduce membrane permeability compared to marmesin .
Marmesin Non-glycosylated furanocoumarin Broussonetia kazinoki, F. limonia Anticancer (inhibits VEGF/VEGFR-2, integrin β1); anti-angiogenic Higher bioavailability due to lack of sugar moiety; direct interaction with HSULF-2 .
Nodakenin Marmesin + glucose (glucoside) Angelica decursiva Acetylcholinesterase inhibition (IC₅₀: 84.7 μM) Glucose moiety alters solubility and target specificity compared to galactoside.
Marmesin rhamnoside Marmesin + rhamnose Not specified Classified under psoralens; activity data limited Rhamnose’s lipophilicity may enhance tissue penetration relative to galactoside.

Pharmacological and Functional Differences

  • Anticancer Activity: Marmesin directly inhibits VEGF/VEGFR-2, integrin β1, and MMP-2, suppressing NSCLC proliferation and angiogenesis . Nodakenin’s acetylcholinesterase inhibition contrasts with marmesin’s kinase-targeted mechanisms, highlighting glycosylation’s role in diversifying biological targets .
  • Solubility and Bioavailability: this compound’s galactose group increases hydrophilicity, likely reducing blood-brain barrier penetration compared to marmesin . Nodakenin’s glucose moiety may enhance stability in physiological environments, as seen in its higher reported IC₅₀ values .
  • However, its distinct GC-MS fragmentation patterns (m/z 408→) aid differentiation from nodakenin and marmesin .

Biological Activity

Marmesin galactoside is a furanocoumarin compound that has garnered attention for its diverse biological activities, particularly in the fields of cancer research and diabetes management. This article provides a comprehensive overview of the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its unique molecular structure, which includes a galactose moiety linked to marmesin, a naturally occurring furanocoumarin. The compound is known for its anti-cancer properties and potential applications in diabetes treatment.

1. Anti-Cancer Activity
this compound has been extensively studied for its anti-cancer effects, particularly in esophageal cancer. Research indicates that it exerts anti-proliferative and pro-apoptotic effects by inhibiting the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway. This inhibition leads to reduced expression of Ki67 and proliferating cell nuclear antigen (PCNA), promoting apoptosis in cancer cells.

2. Anti-Diabetic Effects
In addition to its anti-cancer properties, this compound has shown promise in enhancing glucose-stimulated insulin secretion (GSIS) in pancreatic β-cells. Studies have demonstrated that it increases GSIS through modulation of calcium and potassium channels, leading to improved insulin secretion and potentially offering therapeutic benefits for diabetes management .

Biological Activity Summary Table

Activity Mechanism Target Cells References
Anti-CancerInhibition of PI3K/Akt pathwayEsophageal cancer cells
Pro-ApoptoticInduction of apoptosis via reduced Ki67 expressionCancer cells
Enhanced Insulin SecretionModulation of K+ and Ca2+ channelsPancreatic β-cells
Anti-InflammatoryReduction of inflammatory markersVarious cell types

Case Studies

Case Study 1: Anti-Cancer Properties
A study conducted on esophageal cancer cells demonstrated that treatment with this compound resulted in significant reduction in cell viability and increased apoptosis. The compound's ability to suppress the PI3K/Akt pathway was confirmed through Western blot analysis, showing decreased levels of phosphorylated Akt.

Case Study 2: Diabetes Management
In a preclinical study involving pancreatic β-cells, this compound was shown to enhance GSIS significantly when compared to controls. The study indicated that the compound's effect was mediated through closure of ATP-sensitive K+ channels and subsequent calcium influx, leading to increased insulin secretion .

Comparative Analysis with Related Compounds

This compound is part of a broader class of furanocoumarins, which includes compounds like psoralen and bergapten. While these compounds share some biological activities, this compound's specific mechanism targeting the PI3K/Akt pathway distinguishes it from others in the class.

Compound Main Activity Mechanism
This compoundAnti-cancer, anti-diabeticPI3K/Akt inhibition; GSIS enhancement
PsoralenAntimicrobialDNA intercalation
BergaptenPhototoxicityUV-induced skin damage

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Marmesin galactoside
Reactant of Route 2
Reactant of Route 2
Marmesin galactoside

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.